1-(2,3-Difluorobenzyl)piperidin-4-amine
Description
1-(2,3-Difluorobenzyl)piperidin-4-amine is a piperidine derivative featuring a benzyl group substituted with fluorine atoms at the 2- and 3-positions. The presence of fluorine atoms enhances lipophilicity and metabolic stability, making it a candidate for drug development .
Properties
IUPAC Name |
1-[(2,3-difluorophenyl)methyl]piperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c13-11-3-1-2-9(12(11)14)8-16-6-4-10(15)5-7-16/h1-3,10H,4-8,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRMNFSPLNDWGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=C(C(=CC=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Alkylation of Piperidin-4-one
The foundational step involves alkylating piperidin-4-one with 2,3-difluorobenzyl bromide. This reaction, conducted in dichloromethane with potassium carbonate as a base, proceeds via an SN2 mechanism to yield 1-(2,3-difluorobenzyl)piperidin-4-one. Typical conditions include stirring at room temperature for 16 hours, achieving yields of 75–85% after purification by column chromatography.
Reductive Amination of the Ketone
The ketone group at position 4 is subsequently converted to an amine via reductive amination. Using ammonium acetate as the nitrogen source and sodium cyanoborohydride as the reducing agent in methanol under reflux (12–24 hours), this step affords the target compound in 60–70% yield. The reaction mechanism involves imine formation followed by reduction, with careful pH control (pH 4–6) to optimize efficiency.
Cyanohydrin Intermediate Method with Grignard Reaction
Cyanohydrin Formation
Adapting a patented approach, 1-benzylpiperidin-4-one reacts with potassium cyanide in a toluene-water biphasic system at 15–45°C to form the cyanohydrin intermediate. This step, completed in 3–10 hours, proceeds in 80–90% yield.
Amine Addition and Grignard Reaction
The cyanohydrin reacts with 2,3-difluorobenzylamine at 45°C, followed by treatment with phenylmagnesium bromide to construct the piperidine ring. Final catalytic hydrogenation removes the benzyl protecting group, yielding 1-(2,3-difluorobenzyl)piperidin-4-amine in four steps with an overall yield of 50–55%. This method avoids phenyllithium, addressing industrial safety concerns.
Gabriel Synthesis Approach
Phthalimide Protection
Piperidin-4-one is converted to its phthalimide derivative using phthalic anhydride in acetic acid, achieving 85–90% yield. The phthalimide group protects the amine during subsequent steps.
Alkylation and Deprotection
Alkylation with 2,3-difluorobenzyl bromide in dichloromethane (K2CO3, 16 hours) yields the N-alkylated intermediate. Hydrazine hydrate then removes the phthalimide group, releasing the primary amine. This two-step process achieves 65–75% overall yield.
Oxime Reduction Method
Oxime Formation
Piperidin-4-one reacts with hydroxylamine hydrochloride in ethanol under reflux (6 hours) to form the oxime intermediate (90–95% yield).
Reduction to Amine
The oxime is reduced using hydrogen gas (50 psi) and Raney nickel in ethanol, yielding 4-aminopiperidine. Subsequent alkylation with 2,3-difluorobenzyl bromide under standard conditions provides the target compound in 60–65% overall yield.
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield (%) | Key Advantages | Limitations | Industrial Viability |
|---|---|---|---|---|---|
| Alkylation + Reductive Amination | 2 | 60–70 | Short route, mild conditions | Moderate yields | High |
| Cyanohydrin + Grignard | 4 | 50–55 | Scalable, avoids hazardous reagents | Multi-step, lengthy | Moderate |
| Gabriel Synthesis | 3 | 65–75 | High-yielding deprotection | Requires phthalimide handling | High |
| Oxime Reduction | 3 | 60–65 | Simple reduction step | High-pressure hydrogenation | Low |
Critical Evaluation of Reaction Conditions
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Difluorobenzyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(2,3-Difluorobenzyl)piperidin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Difluorobenzyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
The following sections compare 1-(2,3-Difluorobenzyl)piperidin-4-amine with key analogues, focusing on substituent effects, biological activity, and physicochemical properties.
Substituted Benzyl Piperidin-4-amine Derivatives
Table 1: Structural and Functional Comparison
Key Observations :
Piperidine Derivatives with Heterocyclic Modifications
Compounds such as 1-(2,3-dihydrobenzo[1,4]dioxin-2-ylmethyl)piperidin-4-yl derivatives () replace the benzyl group with a dihydrodioxin ring. These derivatives exhibit potent α2-adrenoceptor antagonism (e.g., compound 33g with IC₅₀ < 10 nM), highlighting how aromatic ring systems influence receptor affinity. The target compound’s simpler benzyl group may prioritize metabolic stability over receptor potency .
Pharmacologically Active Analogues
- TAK-385: A structurally complex analogue with a 2,6-difluorobenzyl group, pyrimidinone, and dimethylaminomethyl moieties. It demonstrates superior in vivo GnRH antagonism and reduced CYP450 inhibition compared to earlier candidates, emphasizing the role of auxiliary functional groups in optimizing pharmacokinetics .
- Rilapladib: Features a 2,3-difluorophenylmethylthio group and targets atherosclerosis.
Research Findings and Structure-Activity Relationships (SAR)
- Fluorine Substitution : Fluorine at the 2- and 3-positions enhances membrane permeability and resistance to cytochrome P450-mediated metabolism, as seen in TAK-385 .
- Benzyl vs. Heterocyclic Moieties: Dihydrodioxin-containing derivatives () show higher α2-adrenoceptor affinity than benzyl-substituted analogues, suggesting that electron-rich heterocycles improve receptor interactions.
- Salt Forms : Dihydrochloride salts (e.g., ) improve aqueous solubility, critical for in vivo applications .
Q & A
Basic Research Question
- HPLC-MS : Reverse-phase HPLC with acetonitrile/water mobile phases and phosphoric acid (replaced with formic acid for MS compatibility) .
- NMR : H/C NMR to confirm substituent positions and fluorine coupling patterns.
- X-ray crystallography : SHELXL software refines crystal structures, even with twinned or high-resolution data .
How does the substitution pattern of fluorine atoms influence the compound's biological activity?
Advanced Research Question
Fluorine’s electronegativity enhances binding affinity to hydrophobic pockets in target proteins. For example:
- 2,3-Difluorobenzyl groups improve metabolic stability and receptor selectivity compared to non-fluorinated analogs.
- SAR studies show that replacing fluorine with bulkier groups (e.g., methylketone) reduces antiplasmodium activity, highlighting fluorine’s role in steric and electronic interactions .
What challenges arise in crystallographic analysis of this compound, and how can SHELX software address them?
Advanced Research Question
Challenges include:
- Twinning : Common in flexible piperidine derivatives. SHELXL’s twin refinement tools resolve overlapping reflections .
- Disorder : Fluorine atoms may exhibit positional disorder. SHELX’s restraints (e.g., DFIX) stabilize refinement.
- High-resolution data : SHELXL leverages robust algorithms for precise electron density mapping .
How can discrepancies in pharmacological data between different studies be analyzed and resolved?
Advanced Research Question
Contradictions in IC values or efficacy may stem from:
- Purity variations : Validate via HPLC-MS (≥95% purity thresholds) .
- Assay conditions : Standardize buffer pH, temperature, and enzyme concentrations.
- Meta-analysis : Compare structural analogs (e.g., 1-(4-fluorobenzyl)piperidine derivatives) to identify trends .
What strategies are used in structure-activity relationship (SAR) studies to modify the piperidine ring for enhanced efficacy?
Advanced Research Question
- Ring substitution : Introduce methyl or benzyl groups at the 4-position to modulate lipophilicity .
- Side-chain elongation : Attach aromatic moieties (e.g., 4-methoxyphenethyl) to improve target engagement .
- Fluorine scanning : Systematic 2,3-difluoro vs. monofluoro analogs to optimize binding entropy .
What are the key considerations in selecting purification methods post-synthesis?
Basic Research Question
- Polarity : Use silica gel chromatography with hexane/ethyl acetate gradients for non-polar intermediates .
- Acid-base extraction : Separate amine-containing products using HCl/NaHCO washes.
- Recrystallization : Ethanol/water mixtures for high-purity crystalline solids .
What in vitro models are appropriate for evaluating the compound's mechanism of action?
Advanced Research Question
- Enzyme inhibition assays : Measure IC against targets like hemozoin synthase (antiplasmodium studies) .
- Cell-based models : Use parasite cultures (e.g., Plasmodium falciparum) for growth inhibition assays.
- Binding studies : Surface plasmon resonance (SPR) or ITC to quantify affinity for biological receptors.
How is HPLC-MS utilized in characterizing this compound, and what mobile phase adjustments are needed?
Basic Research Question
- Mobile phase : Acetonitrile/water with 0.1% phosphoric acid (UV detection) or 0.1% formic acid (MS compatibility) .
- Column selection : Newcrom R1 HPLC columns for optimal retention and peak symmetry.
- Gradient elution : 5–95% acetonitrile over 20 minutes to resolve impurities.
How do computational methods assist in predicting the binding affinity of this compound with biological targets?
Advanced Research Question
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
